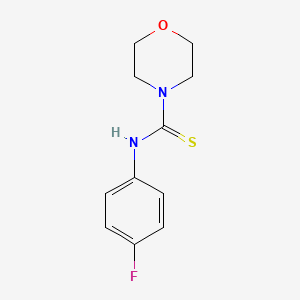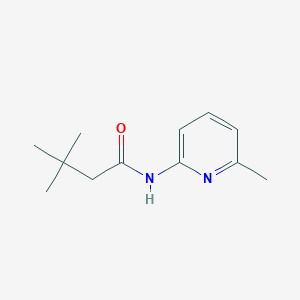
3,3-dimethyl-N-(6-methyl-2-pyridinyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 3,3-dimethyl-N-(6-methyl-2-pyridinyl)butanamide often involves multi-step chemical reactions that can include heterocyclization, as seen in the synthesis of related pyridine and pyrimidine derivatives. For example, heterocyclization involving 2-chloroepoxy-1,1-diethoxy-2,3-butane with 2-amino-4-methylpyridine leads to the formation of complex heterocyclic compounds, showcasing the intricate nature of synthesizing such molecules (Guseinov et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds like 3,3-dimethyl-N-(6-methyl-2-pyridinyl)butanamide can be quite complex, involving various functional groups and heteroatoms. These structures are often elucidated using techniques such as X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule and their intermolecular interactions. For instance, studies on related compounds have shown the importance of hydrogen bonding and π-π stacking interactions in determining the molecular conformation and crystal packing (Wang et al., 2014).
科学的研究の応用
Complexation with Carboxylatopillar[5]arene
The study by Chunju Li et al. (2011) investigates the complexation of substituted 1,4-bis(pyridinium)butane derivatives with negatively charged carboxylatopillar[5]arene (CP5A) in aqueous solutions. The research highlights how substituent positioning on the pyridinium ring significantly affects association constants and binding modes, with certain substitutions promoting large association constants due to electrostatic attraction forces and hydrophobic interactions. This study underscores the chemical's utility in developing complex molecular structures with high binding affinities in water, which could be beneficial for constructing molecular machines or sensors (Li et al., 2011).
Synthesis and Selectivity of CB2 Cannabinoid Receptor Agonists
Research by G. Chu et al. (2009) explores the replacement of the phenyl ring with a pyridine ring in cannabinoid receptor ligands, leading to the discovery of novel CB2 ligands. Compound 3, closely related to 3,3-dimethyl-N-(6-methyl-2-pyridinyl)butanamide, was identified as a potent and selective CB2 agonist showing in vivo efficacy in a rat model of neuropathic pain. This study demonstrates the potential of pyridine derivatives in developing new therapeutic agents targeting the CB2 receptor (Chu et al., 2009).
Chemical Standards in Ion Mobility Spectrometry
The work of G. Eiceman et al. (2003) provides an analysis of positive ion mobility spectra for compounds including 2,4-dimethylpyridine, illustrating the utility of these compounds as chemical standards in ion mobility spectrometry. This research is crucial for enhancing the precision of ion mobility measurements across laboratories worldwide, offering a path towards standardizing measurements and improving the detection and analysis of various substances (Eiceman et al., 2003).
Synthesis of Heterocyclic Compounds
A study by I. S. A. Hafiz et al. (2011) on the synthesis of new dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives through reactions involving 3-aminopyridine demonstrates the versatility of pyridine derivatives in synthesizing a wide range of heterocyclic compounds. This research contributes to the development of new materials with potential applications in pharmaceuticals, materials science, and organic chemistry (Hafiz et al., 2011).
Electrolyte Composition for Li/S Cells
Research by Joon-Ho Shin and E. Cairns (2008) characterizes a ternary mixture of N-methyl-(n-butyl)pyrrolidinium bis(trifluoromethanesulfonyl)imide, LiTFSI, and poly(ethylene glycol) dimethyl ether as an electrolyte in Li metal/S cells. This study shows significant improvements in thermal stability and ionic conductivity, highlighting the potential of using pyrrolidinium-based ionic liquids in enhancing the performance of lithium-sulfur batteries (Shin & Cairns, 2008).
特性
IUPAC Name |
3,3-dimethyl-N-(6-methylpyridin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-6-5-7-10(13-9)14-11(15)8-12(2,3)4/h5-7H,8H2,1-4H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARLFLZDHLPCKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide](/img/structure/B5589838.png)

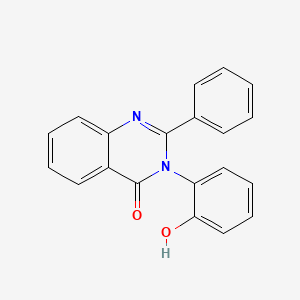
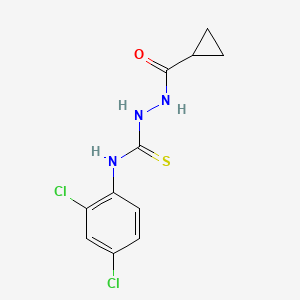
![1-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetone](/img/structure/B5589865.png)
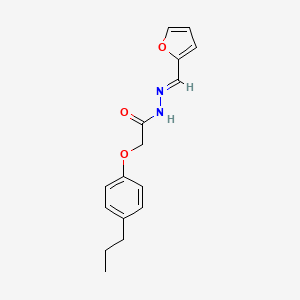
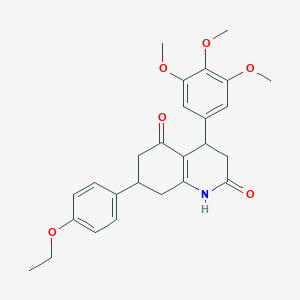
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5589901.png)
![N-(2-methoxybenzyl)-2-(3'-oxo-1'H-spiro[piperidine-4,2'-quinoxalin]-4'(3'H)-yl)acetamide hydrochloride](/img/structure/B5589918.png)
![{[4-(acetylamino)phenyl]sulfonyl}methyl acetate](/img/structure/B5589921.png)
![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5589929.png)
![1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5589931.png)
